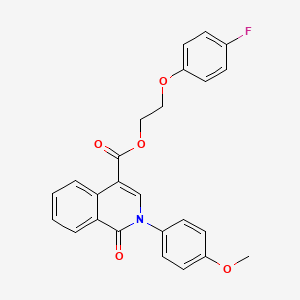![molecular formula C14H19N3O B2757490 6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile CAS No. 2197667-96-0](/img/structure/B2757490.png)
6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as JNJ-1930942 and is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of various pyridine derivatives, including structural analyses through X-ray diffraction, has been investigated to understand their molecular frameworks and potential applications in materials science and organic chemistry. For instance, the synthesis of novel pyridine and fused pyridine derivatives has been reported, starting from specific precursors treated with different reagents to afford compounds with potential antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).
Optical and Electronic Properties
- Research on pyridine derivatives has also focused on their optical properties, including fluorescence and photosensitivity, which are crucial for the development of new materials for optoelectronic devices. Studies have shown that some pyridine derivatives exhibit fluorescence emission, making them candidates for applications in fluorescent probes and materials (Naoko Mizuyama et al., 2008). Additionally, the synthesis and characterization of compounds with specific substituents have been explored to assess their electronic absorption, providing insights into their suitability for optoelectronic applications (N. Roushdy et al., 2019).
Antimicrobial Applications
- The design and synthesis of pyridine derivatives incorporating various moieties have been conducted to evaluate their antimicrobial properties. For example, a series of thiazole derivatives incorporating a pyridine moiety were synthesized and assessed as antimicrobial agents, showing promising results against bacterial and fungal strains (Rizk E. Khidre et al., 2021).
Catalysis and Chemical Reactivity
- Pyridine derivatives have been studied for their potential roles in catalysis and chemical reactions. Research into the synthesis, reactions, and biological activity of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives has highlighted their versatility in producing a range of compounds with varying biological activities (F. Yassin, 2009).
Propriétés
IUPAC Name |
6-[2-(dimethylamino)cyclohexyl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17(2)12-5-3-4-6-13(12)18-14-8-7-11(9-15)10-16-14/h7-8,10,12-13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHYHZSEDWKGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1OC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

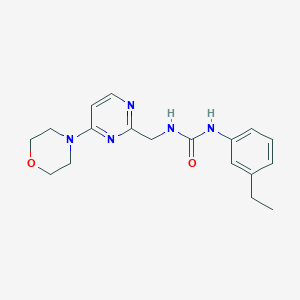
![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)
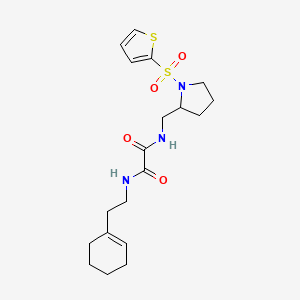
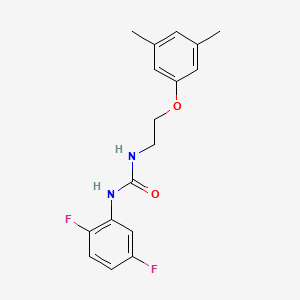
![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2757412.png)
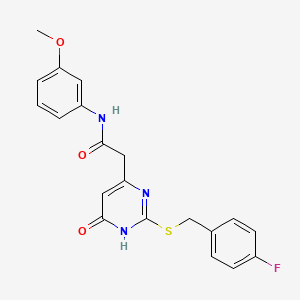
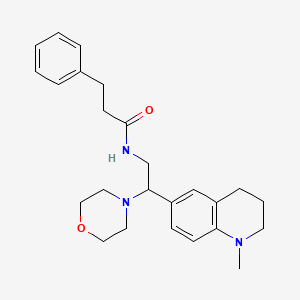

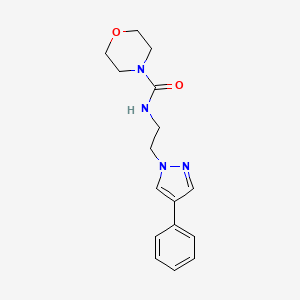
![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
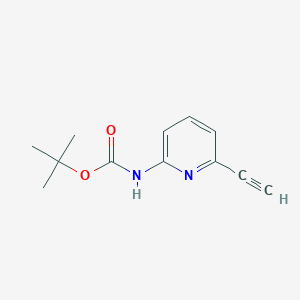
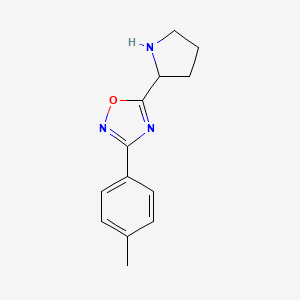
![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)
